molecular formula C12H15NO B3008931 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one CAS No. 1596719-99-1

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Cat. No.: B3008931
CAS No.: 1596719-99-1
M. Wt: 189.258
InChI Key: QPPVJNTYIVJYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be synthesized through various methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and boron hydride-dimethyl sulfide (DMS) complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzazepines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be compared with other similar compounds in the benzazepine family:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities and chemical reactivity.

Properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-13-9-5-8-12(14)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPVJNTYIVJYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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